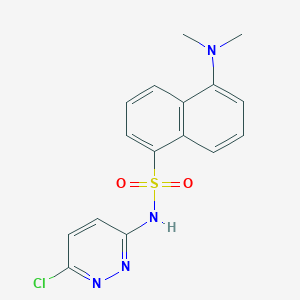
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a dimethylamino group and a sulphonamide group, along with a pyridazine ring substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative with a dimethylamino group. This can be achieved through a Friedel-Crafts alkylation reaction.
Sulphonamide Formation: The sulphonamide group is introduced via a sulphonation reaction followed by amination.
Pyridazine Ring Introduction: The final step involves the coupling of the naphthalene derivative with a 6-chloro-3-pyridazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as receptors in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- 2-[(6-chloro-3-pyridazinyl)amino]ethanol
- 6-chloro-3(2H)-pyridazinone
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a dimethylamino group and a sulphonamide group, along with a chlorinated pyridazine ring, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H15ClN4O2S |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-21(2)13-7-3-6-12-11(13)5-4-8-14(12)24(22,23)20-16-10-9-15(17)18-19-16/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
CIYDSKLFHZROHZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NN=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B8529569.png)
![(S)-Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B8529575.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-D-glutamic acid](/img/structure/B8529577.png)
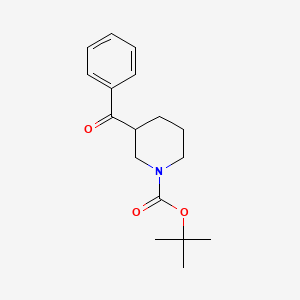
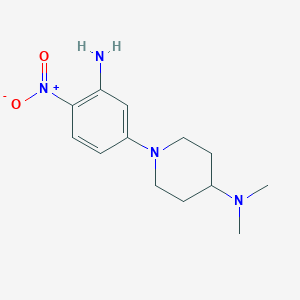
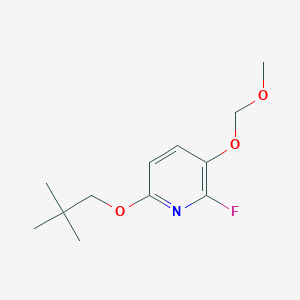
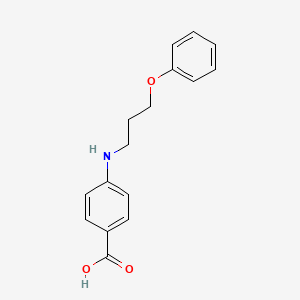
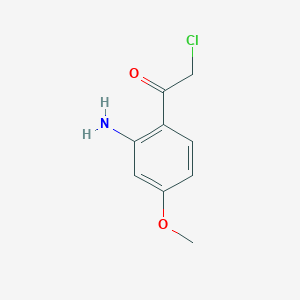
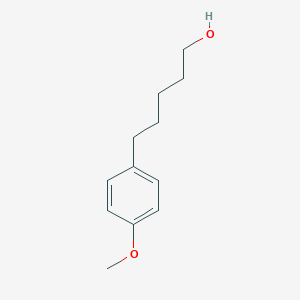
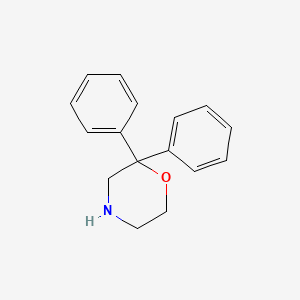
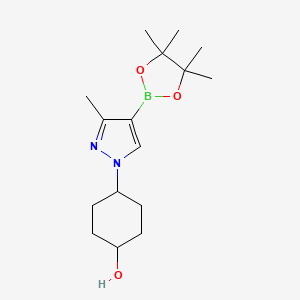
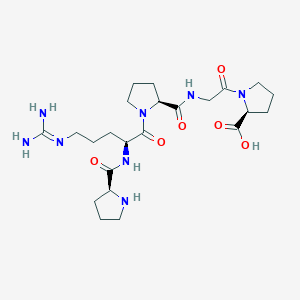
![N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8529640.png)
![methyl 6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B8529647.png)
